molecular formula C11H16N2O5 B13733744 DL-TBOA ammonium

DL-TBOA ammonium

Cat. No.: B13733744
M. Wt: 256.25 g/mol
InChI Key: NWSNCKZFVJQJRK-OZZZDHQUSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of DL-TBOA ammonium involves several steps. One common method includes the reaction of threo-beta-benzyloxyaspartate with ammonium hydroxide. The reaction conditions typically involve maintaining a controlled temperature and pH to ensure the formation of the desired product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

DL-TBOA ammonium undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Common reagents for substitution reactions include halogens and alkylating agents.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzyloxy derivatives, while reduction could produce simpler amine derivatives .

Properties

Molecular Formula

C11H16N2O5

Molecular Weight

256.25 g/mol

IUPAC Name

(2S,3S)-2-amino-3-phenylmethoxybutanedioic acid;azane

InChI

InChI=1S/C11H13NO5.H3N/c12-8(10(13)14)9(11(15)16)17-6-7-4-2-1-3-5-7;/h1-5,8-9H,6,12H2,(H,13,14)(H,15,16);1H3/t8-,9-;/m0./s1

InChI Key

NWSNCKZFVJQJRK-OZZZDHQUSA-N

Isomeric SMILES

C1=CC=C(C=C1)CO[C@@H]([C@@H](C(=O)O)N)C(=O)O.N

Canonical SMILES

C1=CC=C(C=C1)COC(C(C(=O)O)N)C(=O)O.N

Origin of Product

United States

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